molecular formula C8H10BrNO3S B13557364 N-(3-bromo-4-methoxyphenyl)methanesulfonamide

N-(3-bromo-4-methoxyphenyl)methanesulfonamide

Cat. No.: B13557364
M. Wt: 280.14 g/mol
InChI Key: AHAUWVSRKRAKBT-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methoxyphenyl)methanesulfonamide is a sulfonamide derivative with the molecular formula C₈H₁₀BrNO₃S (or C₉H₁₀BrNO₂S, depending on the source) and a molecular weight of 280.14 g/mol . Its structure features a bromine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position on the phenyl ring, coupled with a methanesulfonamide (-SO₂NH₂) functional group.

Properties

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

IUPAC Name

N-(3-bromo-4-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10BrNO3S/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3

InChI Key

AHAUWVSRKRAKBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methoxyphenyl)methanesulfonamide typically involves the reaction of 3-bromo-4-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the sulfonamide group can undergo reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted phenylmethanesulfonamides.

    Oxidation and Reduction: Products include hydroxylated or aminated derivatives.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

N-(3-bromo-4-methoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Features
This compound C₈H₁₀BrNO₃S 280.14 Br (3-position), -OCH₃ (4-position) Dual electron-withdrawing (Br) and electron-donating (-OCH₃) groups
N-(3-bromo-4-phenoxyphenyl)methanesulfonamide C₁₃H₁₂BrNO₃S 342.21 Br (3-position), -OPh (4-position) Phenoxy group enhances lipophilicity and receptor-binding potential
N-(4-bromo-2-hydroxymethylphenyl)methanesulfonamide C₈H₁₀BrNO₃S 280.14 Br (4-position), -CH₂OH (2-position) Hydroxymethyl group allows for hydrogen bonding and derivatization
N-(3-fluorophenyl)-4-fluorobenzenesulfonamide C₁₂H₉F₂NO₂S 285.27 F (3- and 4-positions) Fluorine atoms increase metabolic stability and electronegativity

Key Observations:

Substituent Position and Type: The methoxy group in the target compound (vs. Bromine at the 3-position (vs. fluorine in ) increases molecular weight and may enhance halogen-bonding interactions with biological targets.

Biological Activity: this compound is hypothesized to exhibit antimicrobial activity based on analogs like N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, which shows dual antimicrobial and anticancer properties . The phenoxy variant () demonstrates stronger enzyme/receptor binding due to increased aromaticity and lipophilicity.

Key Observations:

  • The bromine atom in the target compound facilitates nucleophilic substitution (e.g., with amines or thiols), enabling derivatization for SAR studies .
  • Methoxy groups stabilize the aromatic ring via electron donation, whereas nitro groups (as in ) increase electrophilicity, altering reaction pathways.

Key Observations:

  • The methoxy group in the target compound may enhance solubility compared to the phenoxy analog, improving bioavailability .
  • Nitro-substituted sulfonamides () exhibit broader anticancer activity due to increased DNA interaction.

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